molecular formula C21H24N2O5 B450309 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE

5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE

Cat. No.: B450309
M. Wt: 384.4g/mol
InChI Key: GQSKNZTZHQABEI-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE is a complex organic compound with a molecular formula of C21H24N2O5 and a molecular weight of 384.42566 . This compound is known for its unique chemical structure, which includes a combination of phenoxy, acetyl, carbohydrazonoyl, and methoxybenzyl groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE involves multiple steps, including the reaction of 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylphenoxyacetate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the methoxybenzyl acetate group is introduced through a nucleophilic substitution reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets and pathways. The phenoxy and carbohydrazonoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE can be compared with other similar compounds, such as:

  • 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl alcohol
  • 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl chloride
  • 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl bromide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications .

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4g/mol

IUPAC Name

[5-[(E)-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate

InChI

InChI=1S/C21H24N2O5/c1-14-7-15(2)9-19(8-14)28-13-21(25)23-22-11-17-5-6-20(26-4)18(10-17)12-27-16(3)24/h5-11H,12-13H2,1-4H3,(H,23,25)/b22-11+

InChI Key

GQSKNZTZHQABEI-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)COC(=O)C)C

SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)C

Origin of Product

United States

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